BenchChemオンラインストアへようこそ!

Carfilzomib (2R,4S)-Diol

proteasome inhibition multiple myeloma metabolite pharmacology

Procure this stereochemically defined (2R,4S)-diol impurity—the primary circulating metabolite of carfilzomib formed via epoxide ring-opening hydrolysis of the α',β'-epoxyketone warhead. Unlike uncharacterized stereoisomer mixtures, this specific diastereomer is critical for ANDA impurity profiling, system suitability testing, and stability-indicating UHPLC method validation (LOQ 0.5 µg/mL, linearity to 2.25 µg/mL, baseline resolution within 22 min). Comprehensive characterization data ensures regulatory compliance with USP/EP guidelines for QC batch release and forced degradation studies.

Molecular Formula C40H59N5O8
Molecular Weight 737.9 g/mol
Cat. No. B13859211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarfilzomib (2R,4S)-Diol
Molecular FormulaC40H59N5O8
Molecular Weight737.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)C(C)(CO)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3
InChIInChI=1S/C40H59N5O8/c1-27(2)22-32(36(48)40(5,52)26-46)42-39(51)34(24-30-14-10-7-11-15-30)44-38(50)33(23-28(3)4)43-37(49)31(17-16-29-12-8-6-9-13-29)41-35(47)25-45-18-20-53-21-19-45/h6-15,27-28,31-34,46,52H,16-26H2,1-5H3,(H,41,47)(H,42,51)(H,43,49)(H,44,50)/t31-,32-,33-,34+,40?/m0/s1
InChIKeyABPYUKBBMCBILQ-XQTGQRCCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carfilzomib (2R,4S)-Diol: Critical Impurity Reference Standard for Carfilzomib Quality Control


Carfilzomib (2R,4S)-Diol (CAS 1541172-75-1, C40H59N5O8, MW 737.9 g/mol) is a stereochemically defined diol impurity and primary circulating metabolite of carfilzomib, a second-generation irreversible proteasome inhibitor used in relapsed and refractory multiple myeloma therapy . This compound arises from epoxide ring-opening hydrolysis of the parent molecule's α',β'-epoxyketone pharmacophore and serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production of carfilzomib [1][2]. Comprehensive characterization data compliant with regulatory guidelines (USP, EP) ensures its suitability for impurity profiling and stability-indicating method development [3].

Why Carfilzomib (2R,4S)-Diol Cannot Be Substituted by Other Carfilzomib-Related Compounds in Analytical Workflows


Carfilzomib diol impurities exist as multiple stereoisomers—including (2R,4S)-diol, (2S,4S)-diol, (2R,4R)-diol, and (2S,4R)-diol—each with distinct chromatographic retention behaviors, resolution characteristics, and regulatory significance [1][2]. Interchanging these stereoisomers or using uncharacterized impurity mixtures compromises analytical method specificity, invalidates system suitability criteria, and fails to meet regulatory expectations for impurity profiling in ANDA submissions [3][4]. The (2R,4S)-diol stereoisomer is specifically identified as a major metabolite in human plasma and urine following carfilzomib administration, distinguishing it from process-related stereoisomers that may lack clinical exposure relevance [5]. Furthermore, the α',β'-epoxyketone pharmacophore hydrolyzed in (2R,4S)-diol is the same warhead responsible for carfilzomib's irreversible proteasome inhibition, making this impurity mechanistically distinct from peptide cleavage products or oxidation impurities [6].

Quantitative Evidence Guide: Carfilzomib (2R,4S)-Diol Analytical Performance and Procurement Rationale


Carfilzomib (2R,4S)-Diol vs Parent Carfilzomib: Reduced Proteasome Inhibitory Potency and Differentiated Safety Profile

Carfilzomib (2R,4S)-diol demonstrates substantially reduced proteasome inhibitory activity compared to parent carfilzomib, with IC50 of 6.8 nM for the diol versus 3.2 nM for carfilzomib against chymotrypsin-like (CT-L) proteasome activity . This ~2.1-fold reduction in potency is mechanistically explained by loss of the electrophilic epoxide warhead required for irreversible covalent binding to the N-terminal threonine of the 20S proteasome β5 subunit [1]. Importantly, (2R,4S)-diol retains selectivity for CT-L activity over trypsin-like (T-L) activity, mirroring the selectivity profile of the parent drug but with attenuated potency .

proteasome inhibition multiple myeloma metabolite pharmacology

Carfilzomib (2R,4S)-Diol Chromatographic Resolution and Quantification Limits in Validated UHPLC Method

A validated sustainable UHPLC-UV method achieved precise separation of carfilzomib and its impurities including (2R,4S)-diol within 22 minutes total run time, with linearity for related substances demonstrated from LOQ to 150% of specification level (0.5 µg/mL to 2.25 µg/mL) and correlation coefficient of 0.9983 for the assay method within a range of 25.54 µg/mL to 76.64 µg/mL [1]. The method demonstrated superior specificity, minimizing interference from structurally similar contaminants including other diastereomeric diol impurities [1]. Forced degradation studies and mass balance confirmed accuracy of impurity quantification for diol impurity, N-oxide impurity, epoxy amine impurity, and other process-related impurities [1].

UHPLC method validation impurity profiling analytical quality control

Carfilzomib (2R,4S)-Diol as a Primary Circulating Metabolite: Distinct from Process-Related Stereoisomers

Carfilzomib (2R,4S)-diol is formed via extrahepatic epoxide hydrolase-mediated hydrolysis of the parent drug's α',β'-epoxyketone warhead and has been identified as a major circulating metabolite in human plasma and urine following intravenous carfilzomib administration [1][2]. This metabolic origin distinguishes (2R,4S)-diol from process-related stereoisomeric diol impurities (e.g., (2S,4S)-diol) that may arise from synthetic route stereochemical control failures rather than in vivo biotransformation [3]. In rat pharmacokinetic studies, carfilzomib and its major metabolites in urine and bile accounted for approximately 26% and 31% of the total dose, respectively, totaling 57% within 24 hours post-dose, with (2R,4S)-diol representing a significant fraction of the epoxide hydrolysis-derived metabolites [4].

pharmacokinetics metabolism drug disposition

Carfilzomib (2R,4S)-Diol Synthesis and Purification: High-Purity Reference Standard Procurement Value

Patented preparation methods for carfilzomib impurities, including diol impurities, achieve high-yield and high-purity reference substances suitable for quality control of various intermediates in the carfilzomib manufacturing process [1]. The preparation method involves hydrogenation and reduction steps with simple operation and mild reaction conditions, enabling production of impurity reference standards with purity specifications suitable for analytical method development and validation [1]. Commercial vendors supply Carfilzomib (2R,4S)-Diol with comprehensive characterization data compliant with regulatory guidelines, including certificates of analysis (COA) documenting purity ≥95% and structural confirmation via NMR and mass spectrometry [2][3]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility for regulatory submissions [3].

impurity synthesis reference standard quality control

Carfilzomib (2R,4S)-Diol Stability and Forced Degradation Profile vs. Parent Compound

Forced degradation studies conducted as part of UHPLC method validation demonstrated that carfilzomib undergoes degradation under acidic, basic, oxidative, thermal, and photolytic stress conditions, with diol impurity formation confirmed via epoxide hydrolysis [1]. Mass balance studies confirmed accuracy of impurity quantification, with (2R,4S)-diol representing a primary degradation product under hydrolytic conditions [1]. The validated stability-indicating method achieved precise separation of (2R,4S)-diol from other degradation products including N-oxide impurity, epoxy amine impurity, and alkene impurity, with no interference observed at the retention time of the diol impurity [1]. Research on impurity stability in solution form indicates that carfilzomib impurities, including diol species, require controlled storage conditions (2-8°C refrigerated) to maintain integrity for analytical use [2].

stability-indicating method forced degradation impurity qualification

Carfilzomib (2R,4S)-Diol: Primary Research and Industrial Application Scenarios Based on Quantitative Evidence


ANDA Analytical Method Development and Validation

Use Carfilzomib (2R,4S)-Diol as a primary reference standard for developing and validating stability-indicating UHPLC or HPLC methods for carfilzomib drug substance and drug product impurity profiling. The validated UHPLC method achieves LOQ of 0.5 µg/mL for related substances with linearity up to 2.25 µg/mL and baseline resolution of diol impurity within 22 minutes [1]. Comprehensive characterization data and certificate of analysis (COA) support method validation documentation required for ANDA submissions [2].

Quality Control Batch Release Testing

Employ Carfilzomib (2R,4S)-Diol as a system suitability standard and impurity marker in routine QC batch release testing of carfilzomib API and finished drug product. The compound's identification as a major circulating metabolite in human plasma and urine justifies its inclusion in impurity specifications [3][4]. Traceability against USP or EP pharmacopeial standards can be provided for regulatory compliance [2].

Forced Degradation and Stability Studies

Utilize Carfilzomib (2R,4S)-Diol as a reference marker for identifying and quantifying hydrolytic degradation products in forced degradation studies and long-term stability programs. The compound forms via epoxide ring-opening hydrolysis under acidic, basic, and thermal stress conditions and represents a primary degradation pathway of carfilzomib [1]. Mass balance confirmation in forced degradation studies validates the accuracy of diol impurity quantification [1].

Pharmacokinetic and Metabolism Studies

Apply Carfilzomib (2R,4S)-Diol as an analytical reference standard for quantifying this major circulating metabolite in plasma and urine samples from clinical or preclinical pharmacokinetic studies. Carfilzomib (2R,4S)-diol is formed via extrahepatic epoxide hydrolase-mediated metabolism and represents a significant fraction of epoxide hydrolysis-derived metabolites [3][4]. Its reduced proteasome inhibitory potency (IC50 6.8 nM vs. 3.2 nM for carfilzomib) confirms it as an inactive/less-active metabolite requiring distinct analytical monitoring .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carfilzomib (2R,4S)-Diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.